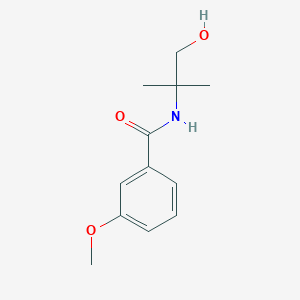

N-(1-Hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide

Descripción general

Descripción

“N-(1-Hydroxy-2-methylpropan-2-yl)formamide” is a compound with the CAS Number: 682-85-9 and a molecular weight of 117.15 . It is available in either a solid or liquid form .

Molecular Structure Analysis

The InChI Code for “N-(1-Hydroxy-2-methylpropan-2-yl)formamide” is 1S/C5H11NO2/c1-5(2,3-7)6-4-8/h4,7H,3H2,1-2H3,(H,6,8) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“N-(1-Hydroxy-2-methylpropan-2-yl)formamide” has a molecular weight of 117.15 . It is stored at temperatures between 2-8°C and is available in either a solid or liquid form .Aplicaciones Científicas De Investigación

Chemical Synthesis

This compound is synthesized by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . The synthesized compound is fully characterized by various spectroscopic methods (1H NMR, 13C NMR, IR, GC-MS), its composition confirmed by elemental analysis, and its structure determined and confirmed by X-ray analysis .

Directing Group in Metal-Catalyzed C–H Bond Functionalization Reactions

The compound possesses an N, O-bidentate directing group, which is potentially suitable for metal-catalyzed C–H bond functionalization reactions . This structural motif promotes the formation of cyclometallated complexes via chelation-assistance, setting the stage for C–H bond functionalization .

Organic Synthesis

The compound is used in organic synthesis, particularly in the formation of bidentate directing groups, benzamides, chelation assistance, bis-chelates, and C–H bond functionalization .

X-ray Structure Determination

The compound’s structure has been determined and confirmed by X-ray analysis . This makes it useful in the field of X-ray crystallography, where it can serve as a reference compound.

Biological Screening

N-substituted derivatives of N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide, a similar compound, have been synthesized and assayed for their antioxidant activities . These compounds showed prominent activity against butyrylcholinesterase enzyme .

Pharmaceutical Applications

Sulfonamides, a class of compounds to which this compound belongs, are widely used in the pharmaceutical industry. They are known for their antimicrobial activity and are effective inhibitors of carbonic anhydrase . They are also used as anticancer, antiinflammatory, and antiviral agents .

Safety and Hazards

The safety information for “N-(1-Hydroxy-2-methylpropan-2-yl)formamide” indicates that it has a GHS07 pictogram and a warning signal word . The hazard statement is H319 , which means it causes serious eye irritation. Precautionary statements include P305+P351+P338 , which advise to rinse cautiously with water for several minutes in case of eye contact .

Mecanismo De Acción

Target of Action

A structurally similar compound, n-(2-hydroxy-1,1-dimethylethyl)-1-methyl-3-(1h-pyrrolo[2,3-b]pyridin-2-yl)-1h-indole-5-carboxamide, is known to target the tyrosine-protein kinase syk in humans . The role of SYK is crucial in the signal transduction pathways leading to the activation of immune cells .

Mode of Action

Based on the target of the similar compound mentioned above, it can be hypothesized that this compound might interact with its target protein and modulate its activity, leading to changes in the downstream signaling pathways .

Biochemical Pathways

Considering the potential target, it might influence the pathways related to immune response regulation .

Result of Action

Given the potential target, it might have implications in modulating immune responses .

Propiedades

IUPAC Name |

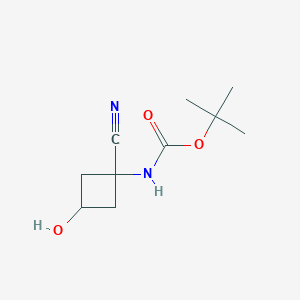

N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-12(2,8-14)13-11(15)9-5-4-6-10(7-9)16-3/h4-7,14H,8H2,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGCNLSZAGQERCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90522064 | |

| Record name | N-(1-Hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90522064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide | |

CAS RN |

78265-39-1 | |

| Record name | N-(1-Hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90522064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid](/img/structure/B6304965.png)